Pyrazolo[1,5-A]pyrimidine-5,7-diol
CAS No.: 57489-70-0
Cat. No.: VC3034421
Molecular Formula: C6H5N3O2
Molecular Weight: 151.12 g/mol
* For research use only. Not for human or veterinary use.
![Pyrazolo[1,5-A]pyrimidine-5,7-diol - 57489-70-0](/images/structure/VC3034421.png)
Specification
CAS No. | 57489-70-0 |
---|---|
Molecular Formula | C6H5N3O2 |
Molecular Weight | 151.12 g/mol |
IUPAC Name | 7-hydroxy-4H-pyrazolo[1,5-a]pyrimidin-5-one |
Standard InChI | InChI=1S/C6H5N3O2/c10-5-3-6(11)9-4(8-5)1-2-7-9/h1-3,11H,(H,8,10) |
Standard InChI Key | SLHCRNWCKCTZMF-UHFFFAOYSA-N |
SMILES | C1=C2NC(=O)C=C(N2N=C1)O |
Canonical SMILES | C1=C2NC(=O)C=C(N2N=C1)O |
Introduction
Chemical Structure and Properties
Pyrazolo[1,5-a]pyrimidine-5,7-diol (C₆H₅N₃O₂) is characterized by a fused heterocyclic system containing a pyrazole ring connected to a pyrimidine moiety, with hydroxyl groups at positions 5 and 7. The compound exists in various tautomeric forms, including 7-hydroxypyrazolo[1,5-a]pyrimidin-5(4H)-one and 5-hydroxypyrazolo[1,5-a]pyrimidin-7(4H)-one .
Physical and Chemical Properties
The compound has the following key properties:
The heterocyclic nature of this compound, combined with the presence of two hydroxyl groups, contributes to its unique chemical reactivity and biological properties. The pyrazolo[1,5-a]pyrimidine core structure provides multiple sites for functionalization, allowing for the synthesis of diverse derivatives with tailored properties .
Synthesis Methods
Several synthetic approaches have been developed for the preparation of pyrazolo[1,5-a]pyrimidine-5,7-diol and its derivatives. These methods typically involve the cyclization of appropriate precursors to form the fused ring system.
Alternative Synthetic Approaches
Another approach involves the fusion of suitable pyrazole derivatives with diethyl malonate. For instance, the compound 3 (phenyl-4-(phenylsulfonyl)-1H-pyrazole-3,5-diamine) can be fused with diethyl malonate to yield 2-(phenylamino)-3-(phenylsulfonyl)pyrazolo[1,5-a]pyrimidine-5,7-diol (compound 6) .
Marjani et al. reported a high-yielding procedure for synthesizing novel pyrazolo[1,5-a]pyrimidine analogues via the condensation of 1,3-diketones or keto esters with substituted 5-aminopyrazoles in the presence of H₂SO₄ using acetic acid as a solvent .
Chemical Reactions and Derivatization
The pyrazolo[1,5-a]pyrimidine-5,7-diol scaffold can undergo various chemical transformations, making it a versatile starting material for the synthesis of more complex derivatives.
Halogenation Reactions
One of the most common transformations is the chlorination reaction with phosphorus oxychloride. For example, 2-methylpyrazolo[1,5-a]pyrimidine-5,7-diol can be converted to 5,7-dichloro-2-methylpyrazolo[1,5-a]pyrimidine with a yield of approximately 61% . This dichlorinated intermediate serves as a valuable precursor for further functionalization through nucleophilic substitution reactions.
Nucleophilic Substitution Reactions
The chlorinated derivatives readily undergo nucleophilic substitution reactions with various nucleophiles, such as amines, alcohols, and thiols. For instance, the reaction of 5,7-dichloro-2-methylpyrazolo[1,5-a]pyrimidine with morpholine in the presence of potassium carbonate results in selective substitution at position 7, yielding 4-{5-chloro-2-methylpyrazolo[1,5-a]pyrimidin-7-yl}morpholine with high selectivity (94% yield) .
Bromination and Other Modifications
Brominated derivatives, such as 3-bromopyrazolo[1,5-a]pyrimidine-5,7-diol, represent another class of important intermediates. These compounds can undergo various coupling reactions, including Suzuki coupling, to introduce additional functional groups at the brominated position .
Biological and Pharmaceutical Applications
Pyrazolo[1,5-a]pyrimidine-5,7-diol and its derivatives exhibit diverse biological activities, making them attractive candidates for drug development.
CDK Inhibitory Activity
Derivatives of pyrazolo[1,5-a]pyrimidine-5,7-diol, particularly pyrazolo[1,5-a]pyrimidine-5,7-diamine compounds, have been investigated as potent inhibitors of cyclin-dependent kinases (CDKs), especially CDK1, CDK2, and CDK7 . These compounds have shown promising activity against various cancer cell lines and represent an important class of potential anticancer agents.
Table 2 from patent WO2015124941A1 provides IC₅₀ data for these compounds against different CDKs:
Compound | CDK1 IC₅₀ (nM) | CDK2 IC₅₀ (nM) | CDK7 IC₅₀ (nM) | Selectivity CDK1/7 | Selectivity CDK2/7 |
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Various derivatives | Range from low nM to μM | Range from low nM to μM | Range from low nM to μM | Variable ratios | Variable ratios |
Note: Specific values are provided in the original patent
Antioxidant Properties
Some pyrazolo[1,5-a]pyrimidine derivatives have demonstrated significant antioxidant activities. For example, compound 5, which contains a phenolic group, and compound 17, which bears sulfur, nitrogen atoms, and a benzothiazole ring, displayed high antioxidant activity in inhibiting free radical-induced oxidative hemolysis of red blood cells .
Applications in Materials Science
Beyond their biological applications, pyrazolo[1,5-a]pyrimidine derivatives have found applications in materials science, particularly as fluorophores.
Fluorescent Properties
A family of pyrazolo[1,5-a]pyrimidines has been identified as strategic compounds for optical applications due to their tunable photophysical properties. These compounds exhibit absorption coefficients (ε) ranging from 3320 M⁻¹cm⁻¹ to 20593 M⁻¹cm⁻¹ and fluorescence quantum yields (φF) from 0.01 to 0.97 .
Structure-Property Relationships
The photophysical properties of these compounds can be tuned by introducing various substituents at different positions of the pyrazolo[1,5-a]pyrimidine core. Notably, electron-donating groups (EDGs) at position 7 on the fused ring improve both the absorption and emission behaviors, while electron-withdrawing groups (EWGs) tend to decrease these properties .
Compounds bearing simple aryl groups, such as 4-pyridyl, 2,4-dichlorophenyl, phenyl, and 4-methoxyphenyl, exhibit good solid-state emission intensities (QY SS = 0.18 to 0.63), making them suitable for solid-state emitter applications .
Recent Developments and Future Perspectives
Recent research has focused on developing more potent and selective pyrazolo[1,5-a]pyrimidine derivatives for various applications. Trisubstituted pyrazolo[1,5-a]pyrimidine compounds have been investigated as selective CDK7 inhibitors for the treatment of cancers, including solid tumors and hematological malignancies .
These compounds offer advantages over existing therapies, including improved selectivity and reduced side effects. The structural versatility of the pyrazolo[1,5-a]pyrimidine scaffold allows for fine-tuning of pharmacokinetic properties, such as solubility and tissue compatibility .
Future research directions may include:
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Development of dual-action compounds by introducing additional pharmacophores
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Investigation of novel synthetic pathways for more efficient preparation of derivatives
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Exploration of non-traditional applications, such as in chemical sensors and imaging agents
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